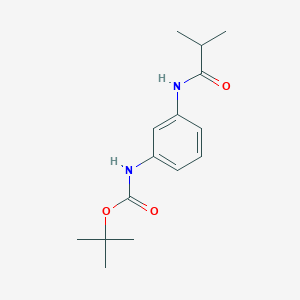![molecular formula C19H23N3O2 B268789 N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268789.png)
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide acts as a TSPO ligand by binding to a specific site on the protein located on the outer mitochondrial membrane. The binding of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide to TSPO has been shown to modulate various cellular processes, such as calcium signaling, oxidative stress, and apoptosis. The exact mechanism of action of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide is still not fully understood, and further research is needed to elucidate its molecular targets and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been found to attenuate neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit tumor growth and metastasis in various cancer models. However, the exact mechanisms underlying these effects are still not fully understood, and further research is needed to determine the therapeutic potential of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide in these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has several advantages as a research tool, such as its high affinity and specificity for TSPO, its non-invasive imaging capabilities, and its ability to modulate various cellular processes. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life, its potential toxicity at high doses, and the lack of standardized protocols for its synthesis and use.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide. One area of interest is the development of more potent and selective TSPO ligands with longer half-lives and fewer side effects. Another area of interest is the use of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide as a therapeutic agent in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Additionally, further research is needed to elucidate the molecular targets and downstream signaling pathways of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, as well as its potential interactions with other cellular proteins and pathways.
Synthesemethoden
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoyl chloride with dipropylamine, followed by the reaction of the resulting amide with isonicotinic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been widely used as a radioligand for TSPO imaging in various preclinical and clinical studies. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, and its expression has been found to be upregulated in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to selectively bind to TSPO with high affinity, making it a useful tool for the non-invasive imaging of TSPO expression in vivo using positron emission tomography (PET).
Eigenschaften
Produktname |
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[4-(dipropylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)19(24)16-5-7-17(8-6-16)21-18(23)15-9-11-20-12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
DSGPQKGZGKVXLX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)


![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

methanone](/img/structure/B268721.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
